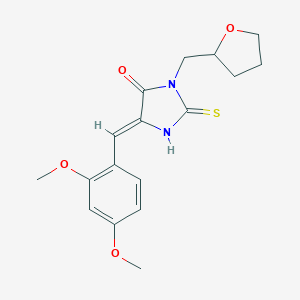
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMTFTH, and it has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of DMTFTH is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. It may also act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DMTFTH has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant effects, which may help protect against oxidative stress-induced damage. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTFTH is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of DMTFTH is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMTFTH. One area of research could focus on its potential as a cancer treatment. Further studies could investigate the mechanism of action of DMTFTH in cancer cells and its efficacy in animal models. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory markers and its potential as a treatment for inflammatory diseases. Furthermore, studies could investigate the use of DMTFTH in combination with other compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DMTFTH has been achieved using various methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to obtain DMTFTH. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Aplicaciones Científicas De Investigación
DMTFTH has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-6-5-11(15(9-12)22-2)8-14-16(20)19(17(24)18-14)10-13-4-3-7-23-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,18,24)/b14-8- |
Clave InChI |
IAHWWXFUQYOXKT-ZSOIEALJSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
